molecular formula C19H18N2O2S2 B11351420 4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(prop-2-en-1-ylsulfanyl)-1H-imidazole

4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(prop-2-en-1-ylsulfanyl)-1H-imidazole

Cat. No.: B11351420
M. Wt: 370.5 g/mol
InChI Key: XMCXGOXGFGPZAR-UHFFFAOYSA-N
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Description

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(prop-2-en-1-ylsulfanyl)-1H-imidazole is a complex organic compound that features a sulfonyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-2-phenyl-5-(prop-2-en-1-ylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Prop-2-en-1-ylsulfanyl Group: This step involves the nucleophilic substitution reaction where the imidazole derivative reacts with prop-2-en-1-ylsulfanyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(prop-2-en-1-ylsulfanyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-2-phenyl-5-(prop-2-en-1-ylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the imidazole ring can coordinate with metal ions in enzymes, affecting their activity. The compound may also interfere with signaling pathways by binding to receptors or enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperazine-1-carbothioamide
  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol

Uniqueness

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(prop-2-en-1-ylsulfanyl)-1H-imidazole is unique due to its combination of a sulfonyl group, a phenyl group, and an imidazole ring, which confer specific chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-phenyl-4-prop-2-enylsulfanyl-1H-imidazole

InChI

InChI=1S/C19H18N2O2S2/c1-3-13-24-18-19(21-17(20-18)15-7-5-4-6-8-15)25(22,23)16-11-9-14(2)10-12-16/h3-12H,1,13H2,2H3,(H,20,21)

InChI Key

XMCXGOXGFGPZAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC=C

Origin of Product

United States

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